Methyl 3-(aminomethyl)cyclohexane-1-carboxylate
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Overview
Description
Methyl 3-(aminomethyl)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C9H17NO2. It is a derivative of cyclohexane, featuring an aminomethyl group and a carboxylate ester group. This compound is used primarily in research settings and has applications in various fields including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)cyclohexane-1-carboxylate typically involves the esterification of 3-(aminomethyl)cyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. The use of biocatalysts, such as bacterial carboxylesterases, has been explored to achieve enantioselective synthesis, which is crucial for producing optically active forms of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)cyclohexane-1-carboxylate can undergo various chemical reactions including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Methyl 3-(aminomethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride: Similar structure but with a hydrochloride salt form.
Methyl 3-aminocyclohexane-1-carboxylate: Lacks the aminomethyl group, making it less versatile in certain reactions.
Uniqueness
Methyl 3-(aminomethyl)cyclohexane-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8H,2-6,10H2,1H3 |
InChI Key |
MWAJXAZHGGMLIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC(C1)CN |
Origin of Product |
United States |
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